3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one

The compound 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one (CAS 651043-43-5) is a partially saturated, nitrogen-containing bicyclic heterocycle. It serves as the foundational core for a class of molecules primarily explored as kinase inhibitors, notably targeting WEE1 and MET kinases for oncology applications.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
Cat. No. B13102631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1C=CN=C2N1CC(=O)N2
InChIInChI=1S/C6H7N3O/c10-5-4-9-3-1-2-7-6(9)8-5/h1-2H,3-4H2,(H,7,8,10)
InChIKeyJZZIBLCFLAQEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one: A Core Heterocyclic Scaffold for Kinase-Targeted Procurement


The compound 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one (CAS 651043-43-5) is a partially saturated, nitrogen-containing bicyclic heterocycle [1]. It serves as the foundational core for a class of molecules primarily explored as kinase inhibitors, notably targeting WEE1 and MET kinases for oncology applications [2]. Its structure features a bridgehead nitrogen atom, a characteristic shared with other imidazo[1,2-a]pyrimidine isomers and related fused systems like the fully aromatic imidazo[1,2-a]pyrimidine and the regioisomeric 2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one scaffold.

Scaffold 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one
Target Class WEE1/MET kinase inhibitor research
Key Feature Bridgehead nitrogen, partially saturated core
Use Case Synthesis building block for kinase probes

The Risk of Isomer Confusion: Why 3,5-Dihydro Substitution is Non-Interchangeable in Ordering


Generic substitution among imidazo[1,2-a]pyrimidine regioisomers is not scientifically valid due to profound differences in tautomeric equilibria and downstream biological activity [1]. For instance, the specific 3,5-dihydro substitution pattern dictates a unique tautomerism, which directly influences hydrogen bonding and target binding conformations, a property distinct from the 2,3-dihydro isomers or the fully oxidized form [2]. Ordering the incorrect dihydro isomer can lead to failed synthetic campaigns or invalid biological assays, as binding affinity and selectivity are critically dependent on the position of the saturated carbon atoms.

Regioisomer mismatch

3,5-dihydro substitution is not interchangeable with 2,3-dihydro or fully aromatic imidazo[1,2-a]pyrimidines due to distinct tautomeric equilibria.

Binding conformation shift

Hydrogen bonding and target binding conformations are critically dependent on the saturation position; incorrect isomer may invalidate assay results.

Synthetic outcome risk

Using the wrong dihydro isomer can lead to failed synthetic campaigns or unexpected reactivity in downstream derivatization.

Quantitative Head-to-Head Evidence for 3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one Selection


High-Value Application Scenarios for Procuring 3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one


Application
Selection Property
Validation Focus
WEE1 kinase inhibitor synthesis
3,5-dihydro substitution identity
Confirm regioisomer via NMR
MET kinase inhibitor development
Bridgehead nitrogen heterocycle core
Assess synthetic route compatibility
Imidazo[1,2-a]pyrimidine library construction
Partially saturated scaffold
Structural verification and purity
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